molecular formula C9H11FN2O4S B1520430 2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide CAS No. 1292727-20-8

2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide

Cat. No. B1520430
M. Wt: 262.26 g/mol
InChI Key: NZEKCKDXTXPUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-nitro-N-propylbenzene-1-sulfonamide, also known as FNPS, is an important intermediate in the synthesis of drugs and other compounds. It is a highly versatile and useful compound that can be used in a variety of ways, from drug synthesis to laboratory experiments. FNPS is used in the synthesis of drugs such as anti-inflammatory agents, antibiotics, and antifungal agents. It is also used in the synthesis of pesticides and other compounds.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activity : A study focused on the synthesis of sulfonamides and carbamates from a precursor similar to 2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide, demonstrating significant antimicrobial potency against bacterial strains and fungi. The sulfonamide derivatives, in particular, showed potent antifungal activities, highlighting their potential in developing new antimicrobial agents (Janakiramudu et al., 2017).

Chemical Synthesis and Modification

  • Versatile Synthesis of Secondary Amines : Sulfonamides derived from compounds similar to 2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide can be alkylated to produce N-alkylated sulfonamides in near quantitative yields. This process highlights the utility of these compounds in the synthesis of secondary amines, showcasing their importance in organic synthesis (Fukuyama et al., 1995).

Chemical Properties and Reactions

  • Electrochemical Methods : A study developed a paired electrochemical method using nitrobenzene derivatives for the synthesis of sulfonamides, demonstrating an environmentally friendly and efficient synthetic approach. This method showcases the potential of using electrochemical reactions for the synthesis of compounds related to 2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide (Mokhtari et al., 2018).

Applications in Sensing and Detection

  • Detection of Thiophenols : A fluorescent probe was developed for the discrimination of thiophenols over aliphatic thiols, utilizing a reaction-based approach. This work demonstrates the application of sulfonamide derivatives in the development of sensitive and selective detection techniques for environmental and biological sciences (Wang et al., 2012).

properties

IUPAC Name

2-fluoro-4-nitro-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4S/c1-2-5-11-17(15,16)9-4-3-7(12(13)14)6-8(9)10/h3-4,6,11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEKCKDXTXPUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-4-nitro-N-propylbenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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